4-Acetyl Ramelteon

Receptor pharmacology MT1 binding affinity Ki determination

As the primary circulating active metabolite M-II of Ramelteon with 20- to 100-fold greater systemic exposure than the parent drug, 4-Acetyl Ramelteon (CAS 1346598-94-4) is a non-substitutable certified reference standard. It is mandatory for bioanalytical method validation (LC-MS/MS, HPLC-UV), impurity profiling, and stability-indicating assays in ANDA submissions, ensuring traceability to USP/EP monographs for accurate pharmacokinetic data.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 1346598-94-4
Cat. No. B1377276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl Ramelteon
CAS1346598-94-4
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C
InChIInChI=1S/C18H23NO3/c1-3-16(21)19-8-6-12-4-5-13-10-15(11(2)20)18-14(17(12)13)7-9-22-18/h10,12H,3-9H2,1-2H3,(H,19,21)/t12-/m0/s1
InChIKeyTYKIXTOHVJPYMI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl Ramelteon (CAS 1346598-94-4): Procurement-Relevant Profile and Role as the Major Active Metabolite of Ramelteon


4-Acetyl Ramelteon (CAS 1346598-94-4) is the chemically defined form of the major active human metabolite of Ramelteon, commonly designated as M-II [1]. Ramelteon is a selective melatonin receptor agonist (MT1/MT2) approved for the treatment of insomnia characterized by difficulty with sleep onset. 4-Acetyl Ramelteon is a fully characterized, small-molecule reference standard and impurity that retains intrinsic, albeit lower, agonist activity at both melatonin receptor subtypes [2]. It is primarily utilized as an analytical reference standard for method development, method validation, and quality control (QC) applications during pharmaceutical development and manufacturing, ensuring traceability to pharmacopeial monographs (e.g., USP, EP) [3].

Why In-Class Melatonin Agonists and Metabolites Cannot Substitute for 4-Acetyl Ramelteon (M-II) in Analytical and Pharmacological Workflows


Scientific and industrial users cannot interchangeably substitute 4-Acetyl Ramelteon with other melatonergic agonists (e.g., ramelteon, tasimelteon, agomelatine) or even other ramelteon metabolites due to substantial quantitative differences in receptor pharmacology, systemic exposure, and specific analytical utility. While ramelteon and its analogs share a common mechanism of action at MT1/MT2 receptors, 4-Acetyl Ramelteon exhibits a unique pharmacological profile characterized by significantly lower receptor binding affinity (Ki) and functional potency (IC50) but a markedly higher and prolonged systemic exposure (AUC) in vivo [1]. Critically, 4-Acetyl Ramelteon is not a direct therapeutic; it is a defined impurity and the primary circulating active metabolite, making it an essential, non-substitutable reference standard for bioanalytical method development, stability-indicating assays, and pharmacokinetic studies of ramelteon-containing products [2]. The quantitative evidence below details exactly where and how 4-Acetyl Ramelteon differentiates from its closest comparators, justifying its distinct procurement and application.

Quantitative Differentiation of 4-Acetyl Ramelteon (M-II) for Scientific Procurement: Head-to-Head Pharmacological and Analytical Evidence


MT1 Receptor Binding Affinity: 4-Acetyl Ramelteon vs. Parent Ramelteon

4-Acetyl Ramelteon (M-II) exhibits approximately 10-fold lower binding affinity for the human MT1 melatonin receptor compared to the parent drug ramelteon. This quantitative difference is a primary driver for its distinct in vivo pharmacodynamic contribution. The Ki of M-II is 114 pM, whereas ramelteon's Ki is ~10-11 pM (implied by the 10-fold difference) [1][2].

Receptor pharmacology MT1 binding affinity Ki determination

MT2 Receptor Binding Affinity and Potency: M-II vs. Ramelteon

The differential activity of 4-Acetyl Ramelteon at the MT2 receptor is even more pronounced. Its binding affinity (Ki) is approximately 5-fold lower (566 pM) than that of ramelteon (implied ~113 pM). Its functional potency (IC50) is 1,470 pM, which is 17- to 25-fold less potent than ramelteon in in vitro functional assays [1][2].

MT2 receptor Binding affinity Functional potency IC50

Systemic Exposure: 4-Acetyl Ramelteon Exhibits 20- to 100-Fold Greater Exposure Than Ramelteon

A defining pharmacokinetic characteristic of 4-Acetyl Ramelteon (M-II) is its substantially greater systemic exposure compared to the parent compound. Mean systemic exposure (AUC) of M-II is 20 to 100 times greater than that of ramelteon following oral administration [1][2]. Additionally, M-II has a longer elimination half-life (2-5 hours) compared to ramelteon (1-2.6 hours) [2].

Pharmacokinetics AUC Systemic exposure Metabolism

Metabolite Rank Order and Abundance: M-II is the Predominant Circulating Species

4-Acetyl Ramelteon is not just one of four principal metabolites; it is the most abundant circulating metabolite of ramelteon in human serum. The rank order of principal metabolites by prevalence is M-II, followed by M-IV, M-I, and M-III [1]. This is consistent with findings that M-II is the major metabolite in serum, present at concentrations 20- to 100-fold greater than the parent drug [2].

Metabolite profiling Human serum Prevalence

Analytical Reference Standard Utility: Defined Role in Method Development and Quality Control

4-Acetyl Ramelteon is a fully characterized chemical compound and a defined impurity of ramelteon, procured specifically for use as a reference standard. Its primary industrial application is in analytical method development, method validation (AMV), and Quality Control (QC) for the synthesis and formulation of ramelteon drug products. It serves as a traceable reference standard against pharmacopeial monographs (USP, EP) [1]. This differentiates it from other melatonergic research chemicals which are often procured for primary pharmacology or in vivo studies.

Reference standard Method validation Quality control Regulatory compliance

Validated Application Scenarios for 4-Acetyl Ramelteon Based on Quantitative Differentiation


Bioanalytical Method Development and Validation for Ramelteon Pharmacokinetic Studies

Given that 4-Acetyl Ramelteon (M-II) is the major circulating active metabolite with 20- to 100-fold greater systemic exposure than ramelteon, it is a mandatory analyte in all bioequivalence and pharmacokinetic studies of ramelteon formulations [1][2]. Procurement of this compound as a certified reference standard is essential for developing and validating sensitive and selective LC-MS/MS or HPLC-UV assays capable of simultaneously quantifying both the parent drug and its primary metabolite in human plasma or serum. Its use ensures the accuracy and reliability of concentration-time data required for regulatory submissions (e.g., ANDA).

Impurity Profiling and Quality Control in Ramelteon API and Drug Product Manufacturing

4-Acetyl Ramelteon is a known process-related impurity and the primary active metabolite of ramelteon [1][2]. Its procurement as a high-purity reference standard is critical for establishing impurity specifications, performing forced degradation studies, and conducting routine QC batch release testing of ramelteon active pharmaceutical ingredient (API) and finished dosage forms. The quantitative differences in its pharmacological activity relative to ramelteon also make it a key marker for assessing potential batch-to-batch variability and ensuring patient safety.

In Vitro Pharmacological Studies of Melatonin Receptor Occupancy and Functional Selectivity

Researchers investigating the differential contributions of ramelteon and its active metabolite to overall pharmacodynamics require 4-Acetyl Ramelteon to construct accurate receptor occupancy models. Its precisely quantified lower binding affinity (Ki: 114 pM for MT1, 566 pM for MT2) and 17- to 25-fold lower functional potency (IC50: 1,470 pM for MT2) relative to ramelteon are critical parameters for interpreting in vitro efficacy data and for predicting the sustained, albeit weaker, melatonergic tone observed in vivo [1][2]. Substituting another melatonergic agonist would invalidate these specific, metabolite-focused studies.

Quote Request

Request a Quote for 4-Acetyl Ramelteon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.